(Rac)-ErSO-DFP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

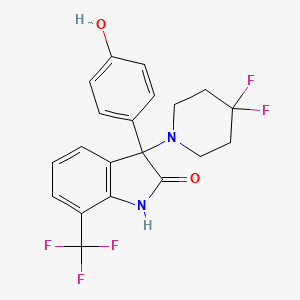

Properties

Molecular Formula |

C20H17F5N2O2 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

3-(4,4-difluoropiperidin-1-yl)-3-(4-hydroxyphenyl)-7-(trifluoromethyl)-1H-indol-2-one |

InChI |

InChI=1S/C20H17F5N2O2/c21-18(22)8-10-27(11-9-18)19(12-4-6-13(28)7-5-12)14-2-1-3-15(20(23,24)25)16(14)26-17(19)29/h1-7,28H,8-11H2,(H,26,29) |

InChI Key |

IVIIASPFEXRZGM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(F)F)C2(C3=C(C(=CC=C3)C(F)(F)F)NC2=O)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of (Rac)-ErSO-DFP in ER+ Breast Cancer

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a promising therapeutic agent for Estrogen Receptor-positive (ER+) breast cancer. This document details the signaling pathways, experimental validation, and quantitative efficacy of this novel compound.

Introduction

Metastatic Estrogen Receptor-alpha positive (ERα+) breast cancer remains a significant clinical challenge, with acquired resistance to endocrine therapies being a major hurdle. This compound and its progenitor, ErSO, represent a new class of anticancer compounds that exploit a novel vulnerability in ERα+ breast cancer cells.[1] Unlike traditional endocrine therapies that aim to block ERα's transcriptional activity, ErSO and its derivatives hyperactivate a cellular stress response pathway, the anticipatory Unfolded Protein Response (a-UPR), leading to selective and rapid cancer cell necrosis.[2][3] ErSO-DFP was developed as a more selective derivative of ErSO, exhibiting an enhanced therapeutic window between ERα+ and ERα- cells.[1][4]

Core Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

The primary mechanism of action of this compound is the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in ERα+ breast cancer cells. The a-UPR is a signaling network that is typically activated at a low level in cancer cells to prepare them for the increased protein folding demand associated with rapid proliferation. ErSO and its derivatives hijack this protective pathway, turning it into a lethal mechanism.

The proposed signaling cascade is as follows:

-

This compound Binds to ERα : The active enantiomer, (R)-ErSO-DFP, binds to the Estrogen Receptor-alpha (ERα). This interaction is crucial for its anticancer activity, as cells lacking ERα are largely insensitive to the compound.

-

a-UPR Initiation : The ErSO-DFP-ERα complex initiates the a-UPR cascade. This involves the activation of key stress sensor proteins in the endoplasmic reticulum.

-

Activation of PERK and ATF6 : This leads to the phosphorylation of PERK (Protein kinase R-like endoplasmic reticulum kinase) and the cleavage of ATF6 (Activating transcription factor 6).

-

Increased Intracellular Calcium : Activation of the a-UPR results in the release of calcium ions (Ca2+) from the endoplasmic reticulum into the cytosol.

-

TRPM4 Channel Activation : The elevated cytosolic Ca2+ activates the TRPM4 (Transient Receptor Potential Melastatin 4) channel, a sodium-selective ion channel on the plasma membrane.

-

Cation Dysregulation and Cell Swelling : The opening of TRPM4 channels leads to a massive influx of sodium ions (Na+), causing a cation imbalance, cell swelling, and osmotic stress.

-

Sustained a-UPR and ATP Depletion : The osmotic stress further sustains the hyperactivation of the a-UPR and leads to a depletion of cellular ATP.

-

Necrotic Cell Death : The culmination of these events is rapid necrotic cell death, characterized by cell membrane rupture.

This mechanism is distinct from apoptosis and is highly effective against both wild-type and mutant ERα, which is often responsible for resistance to conventional endocrine therapies.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound in ER+ breast cancer cells.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of ErSO and ErSO-DFP from preclinical studies.

Table 1: In Vitro Cytotoxicity of ErSO and ErSO-DFP in Breast Cancer Cell Lines

| Cell Line | ERα Status | Compound | IC50 (24h) | IC50 (72h) | Citation(s) |

| MCF-7 | Positive | ErSO | ~20 nM | - | |

| MCF-7 | Positive | ErSO-DFP | 17 nM | - | |

| T47D | Positive | ErSO | ~20 nM | - | |

| T47D | Positive | ErSO-DFP | 16 nM | - | |

| TYS (T47D-ERαY537S) | Positive (Mutant) | ErSO | ~20 nM | - | |

| TYS (T47D-ERαY537S) | Positive (Mutant) | ErSO-DFP | 7 nM | - | |

| TDG (T47D-ERαD538G) | Positive (Mutant) | ErSO | ~20 nM | - | |

| TDG (T47D-ERαD538G) | Positive (Mutant) | ErSO-DFP | 9 nM | - | |

| MDA-MB-231 | Negative | ErSO | >10 µM | - | |

| MDA-MB-231 | Negative | ErSO-DFP | >25 µM | >25 µM | |

| HCT-116 | Negative | ErSO | 11 µM | 0.26 µM | |

| HCT-116 | Negative | ErSO-DFP | 55 µM | 55 µM |

Table 2: In Vivo Efficacy of ErSO and ErSO-DFP in Mouse Xenograft Models

| Model | Compound | Dosing | Outcome | Citation(s) |

| MCF-7 Orthotopic Xenograft | ErSO | 40 mg/kg, oral, daily for 21 days | >99% tumor reduction, no recurrence | |

| TYS-luc Orthotopic Xenograft | ErSO | 40 mg/kg, oral, daily | Tumor eradication, no recurrence at 6 months | |

| MCF-7 Xenograft | ErSO-DFP | 5 mg/kg, i.v., once weekly for 3 doses | Tumor growth inhibition |

Experimental Protocols

Cell Viability Assay (Alamar Blue)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding : Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

-

Compound Treatment : Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and a 100% dead control (e.g., 100 µM Raptinal).

-

Incubation : Incubate the plates for the desired time points (e.g., 24, 72 hours) at 37°C in a 5% CO2 incubator.

-

Alamar Blue Addition : Add Alamar Blue reagent (10% of the well volume) to each well and incubate for 1-4 hours at 37°C, protected from light.

-

Fluorescence Measurement : Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control and the dead control. Plot the dose-response curves to determine the IC50 values.

Western Blot for a-UPR Markers

This protocol is used to detect the activation of the a-UPR pathway.

-

Cell Treatment and Lysis : Seed cells in 6-well plates and treat with this compound at various concentrations and time points. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer : Denature 20-30 µg of protein per sample and separate on an 8-12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against a-UPR markers (e.g., p-PERK, p-eIF2α, ATF6, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody and Detection : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Caption: A typical workflow for Western blot analysis of a-UPR markers.

Enhanced Selectivity of ErSO-DFP

ErSO-DFP was designed to have improved selectivity for ERα+ cancer cells compared to its predecessor, ErSO. This enhanced selectivity results in a wider therapeutic window, minimizing potential off-target effects.

Logical Relationship Diagram

Caption: Enhanced selectivity of ErSO-DFP for ERα+ cells.

Conclusion

This compound represents a novel and highly promising therapeutic strategy for ERα+ breast cancer. Its unique mechanism of action, involving the hyperactivation of the a-UPR leading to necrotic cell death, offers a potential solution to overcome resistance to current endocrine therapies. The enhanced selectivity of ErSO-DFP further strengthens its potential as a clinical candidate. Further research and clinical trials are warranted to fully evaluate the therapeutic potential of this new class of anticancer agents.

References

- 1. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]

- 4. chemsysbio.stanford.edu [chemsysbio.stanford.edu]

(Rac)-ErSO-DFP: A Novel Biomodulator for Estrogen Receptor-Positive Breast Cancer

(Rac)-ErSO-DFP emerges as a promising small molecule in the landscape of targeted cancer therapies, specifically for estrogen receptor alpha-positive (ERα+) breast cancers. This in-depth guide provides a comprehensive overview of its structure, mechanism of action, and the pivotal experimental findings that underscore its therapeutic potential. It is a derivative of the parent compound ErSO, designed to offer enhanced selectivity and potent antitumor activity.[1][2][3] this compound functions as a selective Erα biomodulator, demonstrating efficacy against both standard and resistant forms of ERα+ breast cancer.[2][3]

Chemical Structure and Properties

This compound is a racemic mixture, with the biological activity primarily attributed to its (R)-enantiomer. The defining feature of its structure is the incorporation of a difluoropiperidine pharmacophore, a modification from its predecessor, ErSO, which contributes to its improved properties. This structural alteration results in a significant reduction in lipophilicity compared to ErSO, while maintaining potent anticancer activity. The absolute configuration of the active (R)-enantiomer, termed ErSO-DFP, has been confirmed by X-ray crystallography.

Chemical Structure of ErSO-DFP (the active enantiomer of this compound)

(Image Credit: MedChemExpress)

Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

Unlike conventional endocrine therapies that aim to block the canonical functions of ERα, this compound operates through a distinct and potent mechanism: the hyperactivation of the anticipatory unfolded protein response (a-UPR). This pathway, typically a pro-survival response to cellular stress, is pushed to a cytotoxic extreme by ErSO-DFP in ERα+ cancer cells, leading to rapid necrotic cell death. This activity is dependent on the presence of ERα, as the compound shows minimal effect on ERα-negative cells, highlighting its selectivity.

The signaling cascade initiated by ErSO-DFP-bound ERα involves the activation of Src kinase and phospholipase C gamma (PLCγ). This leads to the production of inositol triphosphate (IP₃), which triggers the release of calcium from the endoplasmic reticulum into the cytosol, a key step in the hyperactivation of the a-UPR.

Quantitative Data Summary

This compound demonstrates potent cytotoxic activity against a range of ERα+ breast cancer cell lines, including those with mutations that confer resistance to standard endocrine therapies.

| Cell Line | ERα Status | IC50 (nM) | Incubation Time (h) | Reference |

| MCF-7 | ERα+ | 35 | 24 | |

| MCF-7 | ERα+ | 17 | 24-72 | |

| T47D | ERα+ | 16 | 24-72 | |

| T47D-ERαY537S (TYS) | ERα+ (Mutant) | 7 | 24-72 | |

| T47D-ERαD538G (TDG) | ERα+ (Mutant) | 9 | 24-72 | |

| HCT-116 | ERα- | 55,000 | 24 & 72 |

(Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.)

Experimental Protocols

Cell Viability Assay

The cytotoxic effects of this compound are typically quantified using cell viability assays.

A common protocol involves seeding breast cancer cells in 96-well plates. After allowing the cells to adhere, they are treated with a range of concentrations of this compound. Following a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a reagent such as AlamarBlue, which measures metabolic activity. Fluorescence is read on a plate reader, and the data is used to calculate IC50 values. A compound like Raptinal is often used as a positive control for 100% cell death.

Western Blot Analysis for a-UPR Activation

To confirm the mechanism of action, Western blotting is employed to detect key protein markers of a-UPR activation.

MCF-7 cells are treated with varying doses of this compound for a defined period (e.g., 4 hours). Following treatment, cells are harvested, and protein lysates are prepared. Protein concentrations are determined to ensure equal loading onto an SDS-PAGE gel. After electrophoresis and transfer to a membrane, the blot is probed with primary antibodies against key a-UPR proteins. An antibody against a housekeeping protein, such as actin, is used as a loading control. The protein bands are then visualized and quantified.

In Vivo Antitumor Activity in Mouse Models

The in vivo efficacy of this compound has been evaluated in orthotopic xenograft mouse models.

Ovariectomized Nu/J mice are implanted with ERα+ breast cancer cells, such as MCF-7. Once tumors reach a palpable size, the mice are treated with this compound, typically administered via intravenous injection at a specified dose and schedule (e.g., 5 mg/kg, three times a week). Tumor volume and body weight are monitored throughout the study. The results from these studies have shown that this compound can induce significant regression of ERα+ tumors in mice.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for ERα+ breast cancer. Its unique mechanism of inducing cancer cell death through hyperactivation of the a-UPR, combined with its enhanced selectivity and potent in vitro and in vivo activity, positions it as a compelling candidate for further preclinical and clinical investigation. The data gathered to date suggests that this compound could offer a new therapeutic strategy, particularly for patients with tumors that have developed resistance to current endocrine treatments.

References

(Rac)-ErSO-DFP: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

A Foreword for the Scientific Community

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the novel anticancer agent, (Rac)-ErSO-DFP. This document details its discovery as a selective activator of the anticipatory Unfolded Protein Response (a-UPR), its chemical synthesis, and the intricate signaling pathways governing its potent and selective cytotoxicity against Estrogen Receptor Alpha-positive (ERα+) cancers. The information compiled herein is intended to facilitate further research and development of this promising therapeutic candidate.

Discovery and Development

This compound emerges from a focused medicinal chemistry effort to enhance the therapeutic profile of its predecessor, ErSO. ErSO, a small molecule, demonstrated remarkable efficacy in eradicating ERα+ breast tumors in preclinical models through the hyperactivation of the a-UPR.[1][2][3] While promising, ErSO exhibited some effects on ERα-negative cells, prompting the development of derivatives with a wider therapeutic window.[1][3]

This compound was identified as a variant with significantly enhanced selectivity for ERα+ cancer cells, maintaining potent antitumor activity while minimizing off-target effects. This enhanced selectivity is a critical attribute for a therapeutic agent, promising a better safety profile. The racemic mixture, this compound, has been shown to be a potent inducer of cell death in ERα+ breast cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its parent compound, ErSO, providing a comparative overview of their biological activity.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Compound | Cell Line | ERα Status | IC50 (nM) at 24h | IC50 (nM) at 72h |

| This compound | MCF-7 | Positive | 17 | Not Reported |

| T47D | Positive | 16 | Not Reported | |

| TYS (T47D-ERαY537S) | Positive (Mutant) | 7 | Not Reported | |

| TDG (T47D-ERαD538G) | Positive (Mutant) | 9 | Not Reported | |

| HCT-116 | Negative | 55,000 | 55,000 | |

| ErSO | MCF-7 | Positive | 20 | Not Reported |

| TYS | Positive (Mutant) | 11-43 (average ~20) | Not Reported | |

| TDG | Positive (Mutant) | 11-43 (average ~20) | Not Reported | |

| HCT-116 | Negative | 11,000 | 260 |

Data compiled from multiple sources.

Table 2: In Vivo Data

| Compound | Species | Maximum Tolerated Dose (MTD) | Antitumor Activity |

| This compound | Mice | 95 mg/kg (intravenous) | Inhibited tumor growth in MCF-7 xenografts (5 mg/kg, IV, weekly) |

| Rats | >50 mg/kg (intravenous) | Not Reported | |

| ErSO | Mice | Not explicitly stated, but lower than ErSO-DFP | Eradicated tumors in multiple xenograft models |

Data compiled from multiple sources.

Experimental Protocols

Optimized Synthesis of this compound

The synthesis of this compound has been optimized to improve yield and consistency. The following protocol is based on the preferred synthetic route.

Step 1: Formation of the Tertiary Chloride Intermediate

-

To a solution of the starting oxindole in tetrahydrofuran (THF) at 0°C, add pyridine followed by thionyl chloride.

-

Stir the reaction at 0°C for 1 hour.

-

The resulting tertiary chloride intermediate is typically not isolated and used directly in the next step.

Step 2: Nucleophilic Substitution with 4,4-Difluoropiperidine

-

To the crude tertiary chloride intermediate in dichloromethane (DCM), add 4,4-difluoropiperidine hydrochloride and cesium carbonate.

-

Stir the reaction at room temperature overnight (approximately 14-16 hours).

-

This intermediate is also generally not isolated.

Step 3: Desilylation

-

To the crude product from the previous step in THF, add tetra-n-butylammonium fluoride (TBAF).

-

Stir the reaction at room temperature for 2 hours.

-

After reaction completion, perform an aqueous workup and purify the crude product by column chromatography to yield this compound. The reported yield for this three-step process is approximately 95%.

Cell Viability Assay (Alamar Blue)

This protocol is for assessing the cytotoxicity of this compound against cancer cell lines in a 96-well plate format.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., 100 µM Raptinal) as a positive control for 100% cell death.

-

Incubation: Incubate the plate for the desired time period (e.g., 24 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Alamar Blue Addition: Add Alamar Blue reagent to each well at 10% of the total volume.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Fluorescence Reading: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the IC50 value.

Western Blot for a-UPR Markers

This protocol is for detecting the activation of the a-UPR pathway in cells treated with this compound.

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against key a-UPR markers (e.g., P-PERK, P-eIF2α, ATF4, cleaved ATF6, and XBP1s) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., actin or tubulin) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.

Visualizations: Signaling Pathways and Workflows

This compound Induced a-UPR Signaling Pathway

Caption: Signaling cascade of this compound leading to necrotic cell death.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Mechanism of Action: Hyperactivation of the a-UPR

The anticancer activity of this compound is mediated through a novel mechanism involving the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in ERα+ cancer cells.

The binding of this compound to ERα initiates a signaling cascade that is distinct from the classical genomic actions of estrogen. This interaction leads to the activation of Src kinase, which in turn phosphorylates and activates phospholipase C gamma (PLCγ). Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol. IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum membrane, causing a rapid and massive efflux of stored calcium (Ca2+) into the cytosol.

This surge in intracellular Ca2+ activates the plasma membrane sodium channel TRPM4. The opening of TRPM4 channels leads to a rapid influx of sodium ions (Na+), which is followed by chloride ions and water to maintain osmotic balance. This influx results in cell swelling and severe osmotic stress. The sustained osmotic stress perpetuates the hyperactivation of the UPR and leads to a depletion of cellular ATP. The combination of osmotic stress and ATP depletion ultimately culminates in rapid necrotic cell death. This mechanism of action, being distinct from current anti-estrogen therapies, presents a promising strategy to overcome resistance.

References

(Rac)-ErSO-DFP as an ERα Biomodulator: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Approximately 75% of breast cancers are classified as estrogen receptor-alpha positive (ERα+), and therapies targeting this receptor are a cornerstone of treatment.[1][2] However, the development of resistance to standard endocrine therapies remains a significant clinical challenge, particularly in metastatic disease.[2] A novel small molecule, (Rac)-ErSO-DFP, and its parent compound, ErSO, have emerged as promising therapeutic agents that exploit a unique mechanism of action to selectively eliminate ERα+ cancer cells.[1][2] Unlike traditional endocrine therapies that aim to block ERα signaling, ErSO and its derivatives act as ERα biomodulators, hijacking the receptor to hyperactivate a cellular stress response pathway, leading to rapid and selective cancer cell death. This technical guide provides a comprehensive overview of the core biology, quantitative data, and experimental methodologies related to this compound and its analogs.

Core Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

The anticancer activity of ErSO and its derivatives is critically dependent on the presence of ERα. These compounds bind to ERα, but instead of inhibiting its function, they trigger the hyperactivation of a normally protective cellular pathway known as the anticipatory Unfolded Protein Response (a-UPR).

The signaling cascade is initiated when the ErSO-ERα complex activates Src kinase, which in turn phosphorylates and activates Phospholipase Cγ (PLCγ). Activated PLCγ produces inositol triphosphate (IP₃), which binds to IP₃ receptors on the endoplasmic reticulum membrane. This leads to a rapid and massive efflux of stored calcium into the cytosol. While a moderate activation of the a-UPR can be protective for cancer cells, the sustained and overwhelming activation induced by ErSO leads to catastrophic cellular stress and ultimately, rapid necrotic cell death. This mechanism is distinct from the cytostatic effects of many standard-of-care treatments.

Figure 1: ErSO-induced a-UPR signaling cascade leading to selective cell death.

Quantitative Data Summary

The development from ErSO to its derivatives, such as ErSO-DFP and ErSO-TFPy, has been driven by the goal of enhancing potency, selectivity, and the overall therapeutic window. The following tables summarize the key quantitative data from preclinical studies.

In Vitro Cytotoxicity

ErSO and its derivatives demonstrate potent cytotoxicity against ERα+ breast cancer cell lines, including those with mutations (Y537S, D538G) that confer resistance to standard endocrine therapies. Notably, the cytotoxicity is significantly lower in ERα-negative cell lines, highlighting the target-dependent mechanism of action. ErSO-DFP shows an even wider selectivity window compared to its parent compound.

| Compound | Cell Line | ERα Status | IC₅₀ (nM) at 24h | IC₅₀ (nM) at 72h | Citation(s) |

| ErSO | MCF-7 | Positive | ~20 | - | |

| T47D | Positive | - | - | ||

| TYS | Positive (Y537S) | 11-43 (range) | - | ||

| TDG | Positive (D538G) | 11-43 (range) | - | ||

| MDA-MB-231 | Negative | No effect | >10,000 | ||

| HCT-116 | Negative | - | ~10,000 | ||

| HT-29 | Negative | - | ~15,000 | ||

| ErSO-DFP | MCF-7 | Positive | 17 | 35 | |

| T47D | Positive | 16 | - | ||

| TYS | Positive (Y537S) | 7 | - | ||

| TDG | Positive (D538G) | 9 | - | ||

| MDA-MB-231 | Negative | >25,000 | >25,000 | ||

| HCT-116 | Negative | 55,000 | 55,000 | ||

| HT-29 | Negative | >25,000 | >25,000 | ||

| ErSO-TFPy | MCF-7 | Positive | - | ~5-25 (range) | |

| T47D | Positive | - | ~5-25 (range) | ||

| MDA-MB-231 | Negative | - | >10,000-30,000 |

Table 1: In Vitro Cytotoxicity (IC₅₀) of ErSO and Derivatives in Breast Cancer Cell Lines.

In Vivo Efficacy and Tolerability

In multiple preclinical mouse models, ErSO and its derivatives have demonstrated remarkable tumor-eradicating activity. Oral or intravenous administration has resulted in the complete regression of large, established tumors and metastases, including those in the brain, bone, and lungs. The next-generation compounds, ErSO-DFP and ErSO-TFPy, exhibit improved tolerability with significantly higher maximum tolerated doses (MTD).

| Compound | Species | Route | Maximum Tolerated Dose (MTD) | Efficacy Summary | Citation(s) |

| ErSO | Mouse | Oral | At least 150 mg/kg | >99% tumor reduction in MCF-7 xenografts (40 mg/kg daily for 21 days). Eradicated lung metastases. | |

| Rat | Oral | - | Well-tolerated. | ||

| Dog | Oral | - | Well-tolerated. | ||

| ErSO-DFP | Mouse | I.V. | 95 mg/kg | Sustained antitumor activity in MCF-7 xenografts at 5 mg/kg (i.v., once weekly for 3 doses). | |

| Rat | I.V. | >50 mg/kg | Better tolerated than ErSO. | ||

| ErSO-TFPy | Mouse | I.V. | 150 mg/kg | Single dose induced complete or near-complete regression of small and large tumors. | |

| Rat | I.V. | >50 mg/kg | Well-tolerated. | ||

| Dog | I.V. | >5 mg/kg | Well-tolerated. |

Table 2: In Vivo Tolerability and Efficacy of ErSO and Derivatives.

Experimental Protocols

Detailed and reproducible experimental design is critical for evaluating the activity of this compound. Below are methodologies for key cited experiments.

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in various cancer cell lines.

Methodology:

-

Cell Seeding: Seed ERα-positive (e.g., MCF-7, T47D) and ERα-negative (e.g., MDA-MB-231) cells in 96-well plates at an appropriate density and allow them to adhere overnight. Use media lacking phenol red for ERα-positive lines.

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).

-

Treatment: Treat the cells with the serially diluted compound. Include vehicle-only controls (representing 100% viability) and a positive control for cell death (e.g., 100 µM Raptinal) to establish a quantitative dead control.

-

Incubation: Incubate the plates for a defined period (e.g., 24, 72, or 168 hours) at 37°C in a 5% CO₂ incubator.

-

Viability Assessment: Measure cell viability using a fluorescent indicator such as AlamarBlue or by Crystal Violet staining.

-

Data Analysis: Normalize fluorescence readings to the vehicle and dead controls. Plot the dose-response curves and calculate IC₅₀ values using non-linear regression analysis.

Figure 2: General workflow for an in vitro cell viability assay.

Western Blot Analysis for a-UPR Markers

Objective: To confirm the activation of the a-UPR pathway upon treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Culture ERα-positive cells (e.g., MCF-7) and treat them with varying concentrations of this compound or vehicle for a specified time (e.g., 4-6 hours).

-

Cell Lysis: Harvest the cells, wash with PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against key a-UPR proteins (e.g., p-PERK, p-eIF2α, p-AMPK, ATF6α) overnight at 4°C.

-

Incubate with a loading control antibody (e.g., actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ, normalizing to the loading control.

Orthotopic Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., ovariectomized Nu/J or athymic nude mice). All procedures must be in accordance with approved IACUC protocols.

-

Tumor Implantation: Implant ERα-positive human breast cancer cells (e.g., MCF-7) into the mammary fat pad.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., >300 mm³).

-

Treatment: Administer this compound via the desired route (e.g., intravenous injection, oral gavage) at specified doses and schedules (e.g., 5 mg/kg, once a week). A vehicle control group should be included.

-

Monitoring: Monitor tumor volume using caliper measurements or bioluminescent imaging (for luciferase-expressing cell lines). Monitor animal body weight and general health as indicators of toxicity.

Figure 3: Logical diagram illustrating the ERα-dependent selectivity of this compound.

Conclusion and Future Directions

This compound represents a novel class of ERα biomodulators with a unique and potent mechanism of action against ERα-positive breast cancer. The ability to induce rapid, necrotic cell death via hyperactivation of the a-UPR pathway offers a distinct therapeutic strategy, particularly for tumors resistant to conventional endocrine therapies. Preclinical data for the ErSO family of compounds demonstrate remarkable efficacy, including the complete regression of large tumors and metastases in mouse models, with next-generation derivatives like ErSO-DFP and ErSO-TFPy showing an improved safety and selectivity profile. The pharmaceutical company Bayer AG has licensed ErSO, signaling a potential path toward human clinical trials. Future research will likely focus on further elucidating the complex biology of the a-UPR pathway, exploring the efficacy of these compounds in other ERα-positive cancers, and translating these promising preclinical findings into clinical benefits for patients.

References

(Rac)-ErSO-DFP: A Technical Guide to Anticipatory Unfolded Protein Response Activation in ERα+ Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-ErSO-DFP is a novel small molecule activator of the anticipatory unfolded protein response (a-UPR), demonstrating significant potential in the targeted therapy of estrogen receptor-alpha positive (ERα+) cancers. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, comparative efficacy, and the experimental protocols utilized in its evaluation. Through hyperactivation of the a-UPR, ErSO-DFP induces selective cell death in ERα+ cancer cells, including those resistant to current endocrine therapies. This guide consolidates key quantitative data, outlines detailed experimental methodologies, and presents visual representations of the underlying signaling pathways and experimental workflows to support further research and development in this promising area of oncology.

Introduction: The Anticipatory Unfolded Protein Response

The unfolded protein response (UPR) is a cellular stress response pathway located in the endoplasmic reticulum (ER) that is crucial for maintaining protein homeostasis.[1] The UPR is traditionally viewed as a reactive mechanism, activated by the accumulation of unfolded or misfolded proteins within the ER lumen.[2] However, a distinct, proactive mode of UPR activation, termed the anticipatory UPR (a-UPR), has been identified.[1][3] The a-UPR is initiated by various signaling molecules, including steroid and peptide hormones, in anticipation of an increased demand for protein folding capacity, such as during cell proliferation.[3]

In the context of ERα+ breast cancer, estrogen can trigger a mild, cytoprotective a-UPR that promotes tumor cell proliferation and contributes to resistance against antiestrogen therapies. The small molecule ErSO was developed to exploit this pathway by inducing hyperactivation of the a-UPR, leading to cytotoxic effects specifically in ERα+ cancer cells. This compound is a derivative of ErSO, engineered for enhanced selectivity and a wider therapeutic window.

This compound: Mechanism of Action

This compound exerts its cytotoxic effects through the hyperactivation of the a-UPR in an ERα-dependent manner. Unlike conventional endocrine therapies that block estrogen's proliferative signals, ErSO-DFP does not compete with estrogen for binding to ERα. Instead, it leverages the presence of ERα to initiate a lethal signaling cascade.

The proposed signaling pathway is as follows:

-

Binding and Initiation: ErSO-DFP interacts with ERα, leading to the activation of the non-receptor tyrosine kinase, Src.

-

Signal Transduction: Activated Src phosphorylates and activates phospholipase C gamma (PLCγ).

-

Second Messenger Production: PLCγ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum membrane, triggering the release of stored calcium (Ca2+) into the cytosol.

-

a-UPR Hyperactivation and Cell Death: The rapid and sustained increase in cytosolic Ca2+ hyperactivates the a-UPR, leading to ER stress and ultimately, necrotic cell death.

This mechanism is specific to cells expressing ERα, as demonstrated by the lack of activity in ERα-negative cell lines.

Signaling Pathway of this compound-Induced a-UPR Activation

Caption: Signaling cascade of this compound leading to a-UPR hyperactivation and cell death.

Quantitative Data Summary

This compound demonstrates potent and selective cytotoxicity against ERα+ cancer cell lines, with a significantly improved therapeutic window compared to its parent compound, ErSO.

Table 1: In Vitro Cytotoxicity (IC50) of ErSO-DFP

| Cell Line | ERα Status | IC50 (nM) | Notes |

| MCF-7 | Positive | 17 | Wild-Type ERα |

| T47D | Positive | 16 | Wild-Type ERα |

| TYS (T47D-ERαY537S) | Positive | 7 | Therapy-Resistant ERα Mutant |

| TDG (T47D-ERαD538G) | Positive | 9 | Therapy-Resistant ERα Mutant |

| ERα-Negative Lines | Negative | >30,000 | Consistently inactive |

Data sourced from references. IC50 values were determined after 24-72 hours of compound incubation.

Table 2: Comparative Selectivity of ErSO-DFP vs. ErSO

| Compound | Average Fold Difference in IC50 (ERα+ vs. ERα-) |

| ErSO-DFP | ~2750 |

| ErSO | Significantly lower than ErSO-DFP |

Data sourced from reference.

Table 3: Maximum Tolerated Dose (MTD) in Rodents

| Compound | Administration | Species | MTD (mg/kg) |

| ErSO-DFP | Intravenous (IV) | Mouse | >20 |

| ErSO | Intravenous (IV) | Mouse | 20 |

| ErSO | Oral | Rat | 17.5 |

| ErSO | Intravenous (IV) | Rat | 10-20 |

Data sourced from reference.

A related next-generation derivative, ErSO-TFPy, has also been shown to be well-tolerated at high doses in rodents, enabling complete regression of large tumors after a single dose.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Cell Viability and IC50 Determination

-

Objective: To determine the concentration of ErSO-DFP that inhibits cell viability by 50% (IC50).

-

Cell Lines: ERα+ (MCF-7, T47D, TYS, TDG) and various ERα- cancer cell lines.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

A serial dilution of ErSO-DFP (e.g., 0-100 μM) is prepared and added to the wells.

-

Cells are incubated with the compound for specified durations (e.g., 24, 72, or 168 hours).

-

Cell viability is assessed using AlamarBlue fluorescence assay.

-

Raptinal (100 μM) is used as a positive control for 100% cell death.

-

Fluorescence is measured using a plate reader.

-

Data is normalized to controls and IC50 values are calculated using non-linear regression analysis.

-

-

Data Analysis: Results are typically plotted as mean ± standard error of the mean (s.e.m.) from at least three independent replicates.

Western Blot Analysis for a-UPR Activation

-

Objective: To detect the expression levels of key protein markers of a-UPR activation.

-

Procedure:

-

MCF-7 cells are treated with varying concentrations of ErSO-DFP or vehicle control for a specified time (e.g., 4 hours).

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against a-UPR markers (e.g., phospho-EIF2α, ATF6) and a loading control (e.g., actin).

-

The membrane is then incubated with corresponding secondary antibodies.

-

Protein bands are visualized using an imaging system.

-

-

Data Analysis: Band intensities are quantified using software like ImageJ, with target protein levels normalized to the loading control.

In Vivo Antitumor Efficacy in Xenograft Mouse Models

-

Objective: To evaluate the antitumor activity of ErSO-DFP in a living organism.

-

Model: MCF-7 xenograft mouse model (e.g., female ovariectomized NOD scid gamma mice).

-

Procedure:

-

MCF-7 cells are implanted into the mammary fat pads of mice.

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

ErSO-DFP is administered (e.g., 5-10 mg/kg, intravenously, once weekly for 3 doses).

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis.

-

-

Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to compare treatment and control groups. The absence of significant weight loss is noted as an indicator of tolerability.

Experimental Workflow for Preclinical Evaluation

References

- 1. Anticipatory UPR Activation: A Protective Pathway and Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticipatory Estrogen Activation of the Unfolded Protein Response is Linked to Cell Proliferation and Poor Survival in Estrogen Receptor α Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticipatory UPR Activation: A Protective Pathway and Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-ErSO-DFP: A Technical Guide to a Novel Agent for Anti-Estrogen Resistant Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastatic estrogen receptor-alpha (ERα)-positive breast cancer presents a significant clinical challenge, with acquired resistance to endocrine therapies being a major hurdle. (Rac)-ErSO-DFP, a derivative of the parent compound ErSO, has emerged as a promising therapeutic agent that circumvents conventional resistance mechanisms. This small molecule acts as a selective ERα biomodulator, inducing potent and selective necrosis in ERα-positive breast cancer cells, including those harboring mutations that confer resistance to anti-estrogen treatments. This technical guide provides an in-depth overview of this compound, consolidating key preclinical data, detailing experimental methodologies, and visualizing its mechanism of action.

Introduction

Approximately 75% of breast cancers are ERα-positive, and endocrine therapies targeting this receptor are a cornerstone of treatment.[1] However, the development of resistance is a common occurrence, necessitating novel therapeutic strategies.[1] this compound represents a paradigm shift from receptor inhibition to hyperactivation of a cellular protective pathway, the anticipatory Unfolded Protein Response (a-UPR), leading to selective cancer cell death.[1][2] As a derivative of ErSO, ErSO-DFP exhibits enhanced selectivity for ERα-positive cancer cells and improved tolerability in preclinical models.[1]

Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

Unlike traditional endocrine therapies that block ERα signaling, this compound binds to ERα and triggers a potent and sustained activation of the a-UPR. This leads to a cascade of events culminating in selective necrosis of ERα-positive cancer cells.

The proposed signaling pathway is as follows:

-

This compound Binding to ERα: The molecule selectively binds to both wild-type and mutant ERα.

-

Activation of Src Kinase and PLCγ: The ErSO-DFP-ERα complex activates Src kinase, which in turn phosphorylates and activates phospholipase C gamma (PLCγ).

-

IP₃ Production and Calcium Release: Activated PLCγ produces inositol triphosphate (IP₃), which binds to IP₃ receptors on the endoplasmic reticulum (ER), causing a rapid release of calcium into the cytosol.

-

a-UPR Hyperactivation: The sustained increase in cytosolic calcium and subsequent ER stress leads to the hyperactivation of the a-UPR. Key markers of this activation include the phosphorylation of PERK and eIF2α, and the cleavage of ATF6. This leads to a rapid inhibition of protein synthesis.

-

ATP Depletion and Necrotic Cell Death: The hyperactivated a-UPR leads to a depletion of cellular ATP, ultimately resulting in necrotic cell death.

Quantitative Data

In Vitro Efficacy: IC₅₀ Values

This compound and its parent compound, ErSO, have demonstrated high potency against a range of ERα-positive breast cancer cell lines, including those with acquired resistance to endocrine therapies. The tables below summarize the reported half-maximal inhibitory concentration (IC₅₀) values.

Table 1: IC₅₀ Values of ErSO and ErSO-DFP in ERα-Positive Breast Cancer Cell Lines

| Compound | Cell Line | ERα Status | IC₅₀ (nM) | Incubation Time | Assay Method | Reference |

| ErSO | MCF-7 | Positive | ~20 | 24 hours | Alamar Blue | |

| ErSO | T47D | Positive | 11-43 | 24 hours | Alamar Blue | |

| ErSO | T47D-ERαY537S (TYS) | Positive (Mutant) | 11-43 | 24 hours | Alamar Blue | |

| ErSO | T47D-ERαD538G (TDG) | Positive (Mutant) | 11-43 | 24 hours | Alamar Blue | |

| ErSO-DFP | MCF-7 | Positive | 17 | 24 hours | Alamar Blue | |

| ErSO-DFP | T47D | Positive | 16 | 24 hours | Alamar Blue | |

| ErSO-DFP | TYS | Positive (Mutant) | 7 | 24 hours | Alamar Blue | |

| ErSO-DFP | TDG | Positive (Mutant) | 9 | 24 hours | Alamar Blue |

Table 2: Selectivity of ErSO-DFP for ERα-Positive vs. ERα-Negative Cell Lines

| Compound | Cell Line | ERα Status | IC₅₀ (µM) at 72 hours | Reference |

| ErSO-DFP | MCF-7 | Positive | 0.017 | |

| ErSO-DFP | MDA-MB-231 | Negative | > 25 | |

| ErSO-DFP | HCT-116 | Negative | 55 | |

| ErSO-DFP | HT-29 | Negative | > 100 |

In Vivo Efficacy

Preclinical studies in mouse xenograft models have demonstrated the potent anti-tumor activity of ErSO-DFP.

Table 3: In Vivo Efficacy of ErSO-DFP in a Breast Cancer Xenograft Model

| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |

| Athymic Nude Mice | MCF-7 | ErSO-DFP (5 mg/kg, IV) | Once weekly for 3 doses | Inhibited tumor growth and decreased tumor volume with no significant toxicity | |

| NSG Ovariectomized Mice | TYS-luc (T47D with ERα Y537S) | ErSO (40 mg/kg, oral) | Daily for 7 days | Regression of lung and multiple metastatic tumors | |

| Nu/J Ovariectomized Mice | MCF-7 | ErSO (40 mg/kg, oral) | Daily for 21 days | >99% tumor reduction, with no measurable tumor in 4 of 6 mice | |

| Athymic Nude Mice | ST941 PDX (ESR1mut Y537S) | ErSO-TFPy (IV) | Once or twice weekly for 4 weeks | Significant tumor regression |

Experimental Protocols

Cell Viability Assay (Alamar Blue)

This protocol is used to determine the IC₅₀ values of this compound.

Detailed Steps:

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Addition: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Treatment Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Western Blot for a-UPR Markers

This protocol is used to detect the activation of the a-UPR pathway.

Detailed Steps:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against a-UPR markers overnight at 4°C. Recommended antibodies include:

-

p-PERK (Thr980)

-

p-eIF2α (Ser51)

-

ATF6 (cleaved)

-

β-actin (loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Orthotopic Xenograft Model

This protocol describes the establishment of an ERα-positive breast cancer xenograft model to evaluate the in vivo efficacy of this compound.

Detailed Steps:

-

Cell Preparation: Harvest ERα-positive breast cancer cells (e.g., MCF-7) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.

-

Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old. For ER-dependent tumors like MCF-7, supplement with a slow-release estrogen pellet implanted subcutaneously 24-48 hours before cell injection.

-

Orthotopic Injection: Anesthetize the mouse and make a small incision to expose the inguinal mammary fat pad. Inject 50-100 µL of the cell suspension into the fat pad.

-

Tumor Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure their volume twice a week using calipers (Volume = (length x width²)/2).

-

Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound at the desired dose and schedule (e.g., 5 mg/kg intravenously, once weekly).

-

Data Collection and Analysis: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting). Analyze the data for tumor growth inhibition and any signs of toxicity.

Synthesis

The synthesis of this compound and its analogs is achieved through a modular synthetic route. A key step involves the addition of a lithiated B-ring to 7-trifluoroisatin to form a tertiary alcohol intermediate. Subsequent modifications, such as Friedel–Crafts-type reactions, allow for the introduction of various functional groups to explore structure-activity relationships. The synthesis of the difluoropiperidine-containing derivative, ErSO-DFP, has been specifically optimized for scalability.

Conclusion and Future Directions

This compound is a highly promising preclinical candidate for the treatment of anti-estrogen resistant ERα-positive breast cancer. Its unique mechanism of action, involving the hyperactivation of the a-UPR, allows it to overcome common resistance pathways. The enhanced selectivity and tolerability of ErSO-DFP compared to its parent compound, ErSO, make it a more attractive candidate for clinical development.

Future research should focus on comprehensive IND-enabling studies to further evaluate the safety and pharmacokinetic profile of this compound. Further elucidation of the downstream effectors of the a-UPR hyperactivation could reveal additional therapeutic targets and biomarkers of response. Clinical trials will be essential to determine the efficacy and safety of this compound in patients with advanced, endocrine-resistant breast cancer. The development of this novel class of ERα biomodulators holds the potential to significantly improve outcomes for this patient population.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties and Formula of (Rac)-ErSO-DFP

This technical guide provides a comprehensive overview of the chemical properties, formula, and biological activity of this compound, a promising small molecule for the treatment of estrogen receptor alpha-positive (ERα+) breast cancer.

Chemical Properties and Formula

This compound is the racemic mixture of the small molecule ErSO-DFP. The biological activity resides in the (R)-enantiomer, which is a potent and selective activator of the anticipatory Unfolded Protein Response (a-UPR) in ERα+ cancer cells. The (S)-enantiomer is biologically inactive.[1] The racemic mixture exhibits approximately half the potency of the pure (R)-enantiomer.[1]

ErSO-DFP was developed as a less lipophilic analog of its parent compound, ErSO.[1] This modification resulted in an improved therapeutic window, with enhanced selectivity for ERα+ cancer cells over ERα- cells.[1]

Chemical Structure:

The chemical structure of the active (R)-enantiomer, ErSO-DFP, has been confirmed by X-ray crystallography.[1] Based on the known structure of ErSO and the modification with a difluoropiperidine moiety, the chemical formula can be determined.

(Note: The exact chemical formula was not explicitly found in the provided search results, but the structure is available in the cited literature, from which the formula can be derived.)

Key Physicochemical Properties:

| Property | Value | Reference |

| cLogD7.4 | 4.4 | |

| Lipophilic Efficiency (LipE) | >2 unit increase compared to ErSO |

Mechanism of Action: The Anticipatory Unfolded Protein Response

This compound exerts its cytotoxic effects on ERα+ breast cancer cells through the hyperactivation of a cellular stress pathway known as the anticipatory Unfolded Protein Response (a-UPR). This pathway is distinct from the mechanisms of currently approved ERα-targeting drugs.

The binding of the active (R)-enantiomer to ERα is the initiating event. This leads to a signaling cascade that results in rapid and selective cancer cell death. The inactive (S)-enantiomer does not activate the a-UPR.

Below is a diagram illustrating the proposed signaling pathway initiated by ErSO-DFP.

Caption: Signaling pathway of (R)-ErSO-DFP in ERα+ cancer cells.

Biological Activity and Quantitative Data

This compound, through its active (R)-enantiomer, demonstrates potent and selective cytotoxicity against a range of ERα+ breast cancer cell lines, including those that have developed resistance to standard therapies.

Table of IC50 Values for (R)-ErSO-DFP:

| Cell Line | ERα Status | IC50 (nM) at 24h | IC50 (nM) at 72h | Reference |

| MCF-7 | Positive | 17 | Not specified | |

| T47D | Positive | 16 | Not specified | |

| T47D-ERαY537S (TYS) | Positive (Mutant) | 7 | Not specified | |

| T47D-ERαD538G (TDG) | Positive (Mutant) | 9 | Not specified | |

| MDA-MB-231 | Negative | Inactive | Inactive | |

| HCT-116 | Negative | Inactive | Inactive | |

| HT-29 | Negative | Inactive | Inactive |

The data clearly indicates a wide therapeutic window, with an average of a 2750-fold difference in IC50 values between ERα+ and ERα− cancer cell lines.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of this compound and its enantiomers.

Cell Viability Assay

This protocol is used to determine the concentration of a compound required to inhibit cell viability by 50% (IC50).

Methodology:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, (R)-ErSO-DFP, (S)-2) for a specified duration (e.g., 24, 72, or 168 hours).

-

Viability Assessment: Cell viability is assessed using a fluorescent indicator such as Alamar blue. A 100% dead control (e.g., treated with Raptinal) and a vehicle control are included.

-

Data Analysis: Fluorescence is measured, and the data is normalized to the controls. IC50 values are calculated from the dose-response curves.

Caption: Experimental workflow for the cell viability assay.

Western Blot Analysis for a-UPR Activation

This protocol is used to detect the expression levels of key protein markers of the a-UPR pathway.

Methodology:

-

Cell Treatment and Lysis: ERα+ cells (e.g., MCF-7) are treated with the test compound for a specified time (e.g., 4 hours). The cells are then harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for a-UPR marker proteins. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate. Loading controls (e.g., actin) are used to ensure equal protein loading.

-

Quantification: The intensity of the protein bands can be quantified using software like ImageJ.

Synthesis

The synthesis of this compound involves a multi-step process. A key step is the reaction involving 4,4-difluoropiperidine hydrochloride. The racemic mixture is then separated into its individual enantiomers using preparative chiral chromatography.

In Vivo Efficacy

(R)-ErSO-DFP has demonstrated significant anti-tumor activity in mouse xenograft models of human ERα+ breast cancer, leading to profound tumor regression. It is reported to be well-tolerated in rodents.

Conclusion

This compound, and specifically its active (R)-enantiomer, represents a novel class of compounds for the treatment of ERα+ breast cancers. Its unique mechanism of action, potent and selective cytotoxicity, and favorable in vivo activity make it a compelling candidate for further drug development. The detailed understanding of its chemical properties and biological activity provides a strong foundation for future research and clinical translation.

References

A Technical Deep Dive: Racemic ErSO-DFP Versus Its Enantiomers in ERα-Positive Cancer Therapy

For Immediate Release

This technical guide provides an in-depth analysis of the racemic mixture of ErSO-DFP compared to its individual enantiomers, targeting researchers, scientists, and professionals in drug development. ErSO-DFP is a novel compound that has demonstrated significant potential in treating estrogen receptor alpha-positive (ERα+) cancers by activating the anticipatory Unfolded Protein Response (a-UPR). This document outlines the superior efficacy of the single (R)-enantiomer, details the experimental methodologies for its synthesis and evaluation, and presents key data in a structured format for clear comparison.

Introduction: The Promise of ErSO-DFP in Oncology

Approximately 75% of breast cancers are ERα-positive, making the estrogen receptor a critical target for therapeutic intervention.[1] While endocrine therapies are a cornerstone of treatment, resistance is a common and formidable challenge.[1] ErSO, a recently identified small molecule, presents a novel mechanism of action by inducing ERα-dependent cancer cell death through hyperactivation of the a-UPR.[1][2] Building on this discovery, ErSO-DFP was developed as a next-generation derivative with enhanced selectivity and tolerability.[1] This guide focuses on the critical distinction between the racemic mixture of ErSO-DFP and its constituent enantiomers, highlighting the stereospecificity of its potent anticancer activity.

Comparative Efficacy: Racemic Mixture vs. Enantiomers

The biological activity of ErSO-DFP is highly dependent on its stereochemistry. The racemic mixture, denoted as (±)-2 or (Rac)-ErSO-DFP, was separated into its individual enantiomers, with their absolute configurations confirmed by X-ray crystallography. The (R)-enantiomer, officially named ErSO-DFP, was identified as the active agent, while the (S)-enantiomer is essentially inactive.

In Vitro Cytotoxicity

Quantitative analysis of cell viability in ERα+ breast cancer cell lines, such as MCF-7, reveals the stark difference in potency. ErSO-DFP is approximately twice as potent as the racemic mixture, while the (S)-enantiomer shows no significant activity. This underscores the importance of utilizing the pure, active enantiomer for maximum therapeutic effect.

Table 1: In Vitro Activity against MCF-7 Cells (24h incubation)

| Compound | IC50 (nM) |

| This compound ((±)-2) | 35 |

| ErSO-DFP ((R)-2) | ~17.5 (inferred) |

| (S)-2 | Inactive |

Note: The IC50 for ErSO-DFP is inferred to be approximately half that of the racemate, as the (S)-enantiomer is inactive.

Enhanced Selectivity and Therapeutic Window

A key advantage of ErSO-DFP over its predecessor, ErSO, is its significantly improved selectivity for ERα+ cancer cells over ERα-negative cells. This translates to a much wider therapeutic window, minimizing potential off-target effects. ErSO-DFP demonstrates an average 2750-fold difference in IC50 values between ERα+ and ERα- cancer cell lines.

Table 2: Comparative Selectivity of ErSO vs. ErSO-DFP

| Compound | Target Cell Type | IC50 (24h) | IC50 (72h) | Selectivity Window (vs. ERα-) |

| ErSO | ERα+ (MCF-7) | ~20 nM | ~20 nM | Narrower |

| ErSO | ERα- (HCT-116) | 11 µM | 0.26 µM | |

| ErSO-DFP | ERα+ (MCF-7) | ~35 nM | ~35 nM | ~2750-fold |

| ErSO-DFP | ERα- (HCT-116) | 55 µM | 55 µM |

Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

ErSO-DFP exerts its potent anticancer effects by a mechanism distinct from traditional endocrine therapies. It selectively binds to ERα, triggering a hyperactivation of the a-UPR pathway. This leads to rapid and selective necrosis of ERα+ cancer cells. The inactive (S)-enantiomer does not induce this response.

Key protein markers of a-UPR activation, including the phosphorylation of eIF2α (P-EIF2α), an increase in phosphorylated AMPK (P-AMPK), and the cleavage of ATF6α, are observed in a time- and concentration-dependent manner upon treatment with ErSO-DFP.

Experimental Protocols

Synthesis and Chiral Separation of ErSO-DFP Enantiomers

An optimized synthetic route has been developed to access the racemic compound, which is then separated into its enantiomers.

Optimized Synthesis of Racemic ErSO-DFP: The synthesis involves a three-step process starting from a protected precursor. Key reagents and conditions include thionyl chloride, pyridine, 4,4-difluoropiperidine hydrochloride, cesium carbonate, and tetra-n-butylammonium fluoride (TBAF).

Chiral Separation: The enantiomers of the final compound are separated using preparative chiral High-Performance Liquid Chromatography (HPLC).

-

Column: Lux 5 µM cellulose-1 (250 × 21.2 mm, AXIA packed)

-

Mobile Phase: Isocratic mixture of 40% isopropanol in hexanes.

Cell Viability Assay

The cytotoxic effects of the compounds are determined using a standard Alamar Blue assay.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the test compounds (racemic mixture, ErSO-DFP, (S)-enantiomer) for a specified duration (e.g., 24 or 72 hours).

-

Viability Assessment: Alamar Blue reagent is added to each well, and fluorescence is measured after incubation. Raptinal (100 µM) is used as a positive control for 100% cell death.

-

Data Analysis: IC50 values are calculated from the dose-response curves.

Western Blot Analysis for a-UPR Activation

-

Cell Lysis: MCF-7 cells treated with the compounds are harvested and lysed.

-

Protein Quantification: Protein concentration in the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: Membranes are probed with primary antibodies against key a-UPR proteins (P-EIF2α, P-AMPK, ATF6α) and a loading control (e.g., actin).

-

Detection and Quantification: Blots are visualized, and band intensities are quantified using software like ImageJ.

Conclusion and Future Directions

The data unequivocally demonstrate that the (R)-enantiomer, ErSO-DFP, is the sole active component responsible for the potent and selective anticancer activity observed. The racemic mixture exhibits approximately half the potency, while the (S)-enantiomer is inactive. This highlights the critical importance of stereochemistry in the design and development of this new class of a-UPR activators. For drug development professionals, these findings strongly advocate for the advancement of the enantiomerically pure ErSO-DFP to maximize therapeutic efficacy and minimize potential complications from the inactive enantiomer. Future research should continue to explore the promising therapeutic potential of ErSO-DFP in various ERα+ cancer models, including those resistant to current therapies.

References

- 1. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-ErSO-DFP: A Technical Guide to a Novel ERα Biomodulator for ER-Positive Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-ErSO-DFP is a novel, selective small molecule biomodulator of Estrogen Receptor Alpha (ERα). As a derivative of the parent compound ErSO, it demonstrates enhanced selectivity and potent efficacy against ERα-positive breast cancers, including those resistant to standard therapies.[1][2] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, relevant signaling pathways, and key experimental data.

Physicochemical Properties and Identification

| Property | Value | Reference |

| CAS Number | 2768139-73-5 | [1] |

| Molecular Formula | C₂₀H₁₇F₅N₂O₂ | [1] |

| Molecular Weight | 412.35 g/mol | [1] |

Mechanism of Action

This compound exerts its potent anti-cancer effects through the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in ERα-positive breast cancer cells. This mechanism is distinct from clinically approved ERα antagonists and degraders. The activation of the a-UPR by this compound is strictly dependent on the presence of ERα, leading to selective cell death in ERα-positive cancer cells while having minimal effect on ERα-negative cells.

Signaling Pathway

The binding of this compound to ERα initiates a signaling cascade that leads to the hyperactivation of the a-UPR. This pathway involves the activation of Src kinase, which in turn phosphorylates and activates Phospholipase C gamma (PLCγ). Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum (ER) membrane, triggering a rapid and sustained release of calcium into the cytosol. This massive calcium influx is a key event in the hyperactivation of the a-UPR, ultimately leading to selective necrosis of ERα-positive breast cancer cells.

Caption: Signaling pathway of this compound in ERα-positive breast cancer cells.

Experimental Data

In Vitro Efficacy

This compound demonstrates potent and selective cytotoxicity against ERα-positive breast cancer cell lines.

| Cell Line (ERα status) | IC₅₀ (nM) | Incubation Time | Reference |

| MCF-7 (+) | 35 | 24 h | |

| T47D (+) | 16 | 24-72 h | |

| TYS (+) | 7 | 24-72 h | |

| TDG (+) | 9 | 24-72 h |

In Vivo Efficacy

In a mouse model of ERα+ breast cancer using MCF-7 orthotopic tumors, this compound maintained the ability to cause tumor regression.

Experimental Protocols

Cell Viability Assay

-

Cell Lines: MCF-7 (ERα-positive) and other relevant breast cancer cell lines.

-

Compound Treatment: Cells are incubated with this compound over a range of concentrations (e.g., 0.001-1 µM) for specified durations (e.g., 24, 48, or 72 hours).

-

Viability Measurement: Cell viability is assessed using a standard method such as the AlamarBlue assay. Fluorescence is measured to determine the percentage of viable cells relative to a vehicle-treated control.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Western Blot Analysis for a-UPR Activation

-

Cell Lysates: ERα-positive cells (e.g., MCF-7) are treated with this compound or a vehicle control for a specified time (e.g., 4 hours). Cells are then harvested and lysed to extract total protein.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins involved in the a-UPR (e.g., PERK, IRE1α, ATF6, and downstream effectors). A loading control antibody (e.g., β-actin) is also used.

-

Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities can be quantified using software such as ImageJ, with protein levels normalized to the loading control.

In Vivo Xenograft Mouse Model

-

Animal Model: Ovariectomized female immunodeficient mice (e.g., Nu/J) are used.

-

Tumor Implantation: ERα-positive breast cancer cells (e.g., MCF-7) are implanted orthotopically into the mammary fat pad.

-

Compound Administration: Once tumors reach a palpable size, mice are treated with this compound (e.g., 5 mg/kg) or a vehicle control via intravenous injection. A typical dosing schedule is once a week for three weeks.

-

Tumor Measurement: Tumor volume is monitored regularly using calipers.

-

Outcome Assessment: The ability of this compound to induce tumor regression is evaluated by comparing the tumor volumes in the treated group to the control group.

References

- 1. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Research on (Rac)-ErSO-DFP Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of (Rac)-ErSO-DFP, a selective small molecule activator of the anticipatory unfolded protein response (a-UPR) in estrogen receptor alpha-positive (ERα+) breast cancer.[1][2][3] this compound is a derivative of ErSO, designed for enhanced selectivity and improved tolerability.[2][3] This document outlines the compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows.

Core Mechanism of Action: Hyperactivation of the a-UPR

This compound exerts its potent and selective anticancer activity by hyperactivating the anticipatory unfolded protein response (a-UPR) in ERα-positive cells. This process is initiated by the binding of this compound to the estrogen receptor alpha (ERα). Unlike traditional endocrine therapies that aim to inhibit ERα function, this compound utilizes the receptor to trigger a cytotoxic cascade.

The binding of this compound to ERα leads to the activation of Src kinase, which in turn phosphorylates and activates phospholipase C gamma (PLCγ). Activated PLCγ produces inositol triphosphate (IP₃), which binds to IP₃ receptors on the endoplasmic reticulum membrane, causing a rapid release of stored calcium into the cytosol. This sustained, high level of cytosolic calcium leads to cellular stress, culminating in rapid necrotic cell death. This mechanism of action is distinct from clinically approved ERα drugs and is effective against both wild-type and mutant forms of ERα, including those resistant to conventional therapies.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for this compound and its parent compound, ErSO.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

| Cell Line | ERα Status | Compound | IC₅₀ (24h) | IC₅₀ (72h) |

| MCF-7 | Positive | This compound | 17 nM | - |

| T47D | Positive | This compound | 16 nM | - |

| TYS (T47D-ERαY537S) | Positive | This compound | 7 nM | - |

| TDG (T47D-ERαD538G) | Positive | This compound | 9 nM | - |

| ERα-Negative Lines | Negative | This compound | 55 µM | 55 µM |

| MCF-7 | Positive | ErSO | ~20 nM | - |

Data compiled from multiple sources.

This compound demonstrates high potency against ERα-positive breast cancer cell lines, including those with mutations that confer resistance to standard endocrine therapies. Notably, there is a significant selectivity window, with an approximately 2750-fold difference in IC₅₀ values between ERα-positive and ERα-negative cancer cell lines.

Table 2: In Vivo Data

| Compound | Species | Maximum Tolerated Dose (MTD) - Single Dose | Antitumor Activity |

| This compound | Rodents | Not explicitly stated, but well-tolerated | Exhibits antitumor activity in MCF-7 xenograft mouse models. |

| ErSO | Mice, Rats, Dogs | Well-tolerated at doses above therapeutic levels | Induces tumor regression in multiple orthotopic and metastasis mouse models. |

This compound is reported to be well-tolerated in rodents and demonstrates in vivo antitumor activity. It can also cross the blood-brain barrier.

Experimental Protocols

Cell Viability Assay

This protocol is a representative method for determining the IC₅₀ values of this compound in breast cancer cell lines.

-

Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Add the diluted compound to the cells and incubate for the desired time period (e.g., 24, 72, or 168 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., 100 µM Raptinal).

-

Viability Assessment: Add a viability reagent such as AlamarBlue to each well and incubate for 2-4 hours.

-

Data Acquisition: Measure fluorescence using a plate reader at an excitation/emission wavelength appropriate for the chosen reagent.

-

Data Analysis: Normalize the fluorescence readings to the vehicle control (100% viability) and the positive death control (0% viability). Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis for a-UPR Activation

This protocol is used to assess the activation of the a-UPR pathway by monitoring the expression of key protein markers.

-